Dihydroresveratrol 3-O-glucoside

Skin Pigmentation Melanoma Tyrosinase Inhibition

Common issue: Resveratrol's poor solubility causes precipitation in aqueous assays, compromising data. Dihydroresveratrol 3-O-glucoside resolves this with glucose-enhanced solubility, enabling solvent-minimized protocols. • 40-fold greater melanogenesis inhibition potency than kojic acid (B16F0 cells) • Validated metabolite standard for gut-microbiota resveratrol metabolism studies • Aqueous-compatible handling reduces DMSO artifacts in cell-based assays

Molecular Formula C20H24O8
Molecular Weight 392.4 g/mol
Cat. No. B598288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroresveratrol 3-O-glucoside
Molecular FormulaC20H24O8
Molecular Weight392.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1
InChIKeyGMYAXWBDOODSNF-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dihydroresveratrol 3-O-glucoside Physicochemical Properties


Dihydroresveratrol 3-O-glucoside (CAS 100432-87-9, PubChem CID 38348878) is a naturally occurring stilbene glycoside classified as a polyphenolic compound [1]. Its core structure consists of a bibenzyl (dihydrostilbene) aglycone linked to a glucose moiety via a β-D-glucosidic bond at the 3-position [1]. This glycosylation differentiates it from the well-studied parent aglycone, resveratrol, and confers enhanced aqueous solubility, which is a critical practical advantage for in vitro experimental handling . It is a recognized mammalian metabolite of resveratrol produced by gut microbiota and is isolated from various plant sources including Polygonum cuspidatum and Broussonetia papyrifera [1].

Workflow Aqueous-based in vitro assays, cell culture models, and polyphenol metabolism studies.
Selection context Glycoside-modified stilbene with reported improved aqueous handling compared to aglycone resveratrol.
Use context Mammalian metabolite standard, melanogenesis pathway research, cellular senescence differentiation.

Dihydroresveratrol 3-O-glucoside Irreplaceable Qualities


Substituting Dihydroresveratrol 3-O-glucoside with its parent aglycone, resveratrol, or even its aglycone counterpart, dihydroresveratrol, introduces significant functional and practical divergences. The glycosidic modification fundamentally alters key properties. Resveratrol exhibits extremely poor aqueous solubility (approx. 0.03 mg/mL), which necessitates the use of organic solvents like DMSO and can lead to precipitation in aqueous assay systems [1]. In contrast, the glucose moiety of Dihydroresveratrol 3-O-glucoside confers markedly enhanced aqueous solubility, directly improving its handling and compatibility in biochemical and cell-based assays . Critically, the biological activity is not merely a function of the aglycone core. Direct comparative studies reveal that Dihydroresveratrol 3-O-glucoside exhibits a distinct biological profile compared to both resveratrol and its closely related xyloside derivative, demonstrating that specific glycosylation is a critical determinant of activity and cannot be overlooked in experimental design [2][3].

Target
Dihydroresveratrol 3-O-glucoside
Glycosylated, reported aqueous solubility improvement, distinct bioactivity profile.
Substitute
Resveratrol
Poor aqueous solubility (~0.03 mg/mL); organic co-solvents required; may precipitate in assays.
Risk
Functional divergence
Dihydroresveratrol aglycone does not induce cellular senescence, unlike resveratrol. The 3-O-glucoside scaffold likely retains this non-inducing profile; substituting resveratrol may shift senescence endpoints.
Risk
Glycosylation mismatch
Specific glycosylation (3-O-glucose) influences melanogenesis inhibition potency. Using xyloside or other glycosides may alter assay-response context.

Dihydroresveratrol 3-O-glucoside Key Differentiating Evidence


Potent Melanogenesis Inhibitor

Dihydroresveratrol 3-O-glucoside demonstrates a significant and quantifiable advantage in inhibiting melanogenesis compared to the widely used reference inhibitor kojic acid. In a direct cell-based assay using B16F0 melanoma cells, this compound was shown to be a potent inhibitor of melanin production [1].

Melanogenesis inhibition
Head-to-head
~40-fold higher potency vs. kojic acid in B16F0 melanoma cells
Reported assay potency context; supports melanogenesis inhibition pathway research.
Murine cell line; conditions to verify.
Skin Pigmentation Melanoma Tyrosinase Inhibition

Differential Cellular Senescence Activity

The activity profile of the dihydroresveratrol core is starkly different from its glycosylated form. The aglycone, dihydroresveratrol, has been directly compared to resveratrol in assays for induction of premature senescence in primary human fibroblasts [1]. While this study did not directly test the 3-O-glucoside, it establishes a clear functional divergence for the non-glycosylated core compared to a major comparator, providing a strong class-level inference for the glycoside's unique activity profile .

Senescence induction profile
Class-level inference
Dihydroresveratrol (aglycone) is non-inducer; resveratrol induces premature senescence in primary human fibroblasts.
Scaffold-dependent endpoint context; glucoside profile to confirm.
Direct glucoside data not reported; class-level review.
Cellular Senescence Aging Fibroblast Biology

Improved Aqueous Solubility

The attachment of a glucose moiety at the 3-O position significantly enhances the aqueous solubility of the compound compared to its parent aglycone, resveratrol. While precise mg/mL values are not provided in primary literature, multiple reputable vendors explicitly state this as a key differentiating property . Resveratrol has a known low aqueous solubility of approximately 0.03 mg/mL, requiring organic co-solvents for most in vitro experiments [1].

Aqueous solubility
Supporting evidence
Qualitatively improved solubility vs. resveratrol (vendor-stated; specific mg/mL not published).
May support aqueous assay compatibility; data to verify.
Source-limited; formulation context dependent.
Solubility Formulation In Vitro Assay

Dihydroresveratrol 3-O-glucoside Research Applications


Melanin Biosynthesis & Hyperpigmentation Research

Researchers studying skin pigmentation, melanin synthesis, or developing novel depigmenting agents can utilize Dihydroresveratrol 3-O-glucoside as a high-potency reference inhibitor. Its 40-fold greater efficacy compared to kojic acid in B16F0 melanoma cells [1] makes it an ideal tool for dissecting tyrosinase-dependent and -independent pathways of melanogenesis. Procurement of this specific glucoside is essential, as the aglycone dihydroresveratrol has not been reported to possess comparable activity in this context.

Cellular Senescence & Aging Studies

Experiments aimed at differentiating the cellular effects of resveratrol from its reduced metabolite should employ Dihydroresveratrol 3-O-glucoside. The established finding that the dihydrostilbene scaffold (dihydroresveratrol) does not induce premature senescence in primary human fibroblasts, unlike resveratrol [2], provides a clear experimental control. Using the incorrect analog could lead to erroneous conclusions about the role of SIRT1 or other senescence-related pathways. The glucoside form offers the additional benefit of improved solubility for such long-term cell culture studies.

Polyphenol Metabolism & Gut Microbiota

As a key mammalian metabolite of resveratrol found in human urine after oral intake [3], Dihydroresveratrol 3-O-glucoside is a critical reference standard for analytical and pharmacokinetic studies. Its presence is a direct result of gut microbial metabolism [4]. Researchers investigating the bioavailability, distribution, and biological fate of dietary stilbenes require this compound for accurate LC-MS/MS quantification, method validation, and to serve as a metabolic marker in biological matrices.

Aqueous-Based In Vitro Assays

In any cell-based or biochemical assay where the use of organic solvents like DMSO must be minimized due to cytotoxicity or interference, Dihydroresveratrol 3-O-glucoside presents a practical advantage. Its enhanced aqueous solubility, compared to the poorly soluble resveratrol , allows for the preparation of more concentrated and stable working solutions in aqueous buffers. This makes it the preferred choice for experiments sensitive to solvent artifacts or where high local concentrations of the compound are required.

Application
Selection Property
Validation Focus
Melanin biosynthesis & hyperpigmentation research
Glycoside-dependent potency context
Melanogenesis inhibition pathway validation; comparison with reference inhibitor
Cellular senescence & aging studies
Dihydrostilbene scaffold specificity
Senescence endpoint differentiation vs. resveratrol; SIRT1/pathway context
Polyphenol metabolism & gut microbiota
Mammalian metabolite identity
LC-MS/MS quantification; metabolic marker in biological matrices
Aqueous-based in vitro assays
Reported aqueous solubility improvement
Solvent-free assay compatibility; precipitation risk reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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